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Compound of Interest

Compound Name: ro 64-5229

Cat. No.: B1680700 Get Quote

In-Depth Technical Guide: Ro 64-5229
A Selective, Non-Competitive Inverse Agonist of the Metabotropic Glutamate Receptor 2

(mGluR2)

This technical guide provides a comprehensive overview of the chemical structure,

pharmacological properties, and experimental characterization of Ro 64-5229, a potent and

selective tool compound for studying the metabotropic glutamate receptor 2 (mGluR2). This

document is intended for researchers, scientists, and drug development professionals engaged

in neuroscience and pharmacology research.

Chemical Structure and Properties
Ro 64-5229, with the IUPAC name (Z)-1-[2-Cycloheptyloxy-2-(2,6-dichlorophenyl)ethenyl]-1H-

1,2,4-triazole, is a synthetic small molecule. Its chemical and physical properties are

summarized in the table below.
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Property Value Source

IUPAC Name

(Z)-1-[2-Cycloheptyloxy-2-(2,6-

dichlorophenyl)ethenyl]-1H-

1,2,4-triazole

Tocris Bioscience

Molecular Formula C₁₇H₁₉Cl₂N₃O Santa Cruz Biotechnology[1]

Molecular Weight 352.26 g/mol Santa Cruz Biotechnology[1]

CAS Number 246852-46-0 Santa Cruz Biotechnology[1]

Canonical SMILES
C1CCC(CC1)OC(=CN2C=NC

=N2)C3=C(C=CC=C3Cl)Cl
Biosynth[2]

Appearance White to off-white solid (General knowledge)

Solubility Soluble in DMSO and ethanol Tocris Bioscience

Mechanism of Action
Ro 64-5229 is a selective, non-competitive antagonist of the metabotropic glutamate receptor 2

(mGluR2)[1][3]. Further studies have characterized it as an inverse agonist, meaning it not only

blocks the action of agonists but also reduces the basal, constitutive activity of the receptor[4].

It binds to an allosteric site on the mGluR2, distinct from the orthosteric site where the

endogenous ligand glutamate binds[5]. This allosteric modulation leads to the inhibition of the

receptor's signaling cascade.

While one commercial supplier has listed Ro 64-5229 as a selective inverse agonist for the

histamine H3 receptor, the overwhelming majority of scientific literature and data from other

major pharmacology suppliers firmly establish its primary and well-characterized activity at the

mGluR2[1][2][3][4]. Therefore, this document will focus on its role as an mGluR2 modulator.

Pharmacological Data
The potency and efficacy of Ro 64-5229 have been determined through various in vitro assays.
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Parameter Value Assay Source

IC₅₀ 0.11 µM

GTPγ³⁵S binding to

mGluR2-containing

membranes

Tocris Bioscience[3]

IC₅₀ 533 nM

[³⁵S]GTPγS functional

assay with human

recombinant mGluR2

MedChemComm

EC₅₀ 2.1 ± 0.2 µM
Inter-TMD FRET

assay
eLife[4]

Signaling Pathway
mGluR2 is a G-protein coupled receptor (GPCR) that couples to the Gi/o family of G-

proteins[5]. Upon activation by an agonist, mGluR2 initiates a signaling cascade that primarily

involves the inhibition of adenylyl cyclase, leading to a decrease in intracellular cyclic AMP

(cAMP) levels[5]. As an inverse agonist, Ro 64-5229 suppresses this pathway even in the

absence of an agonist.
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Figure 1. mGluR2 signaling pathway and the inhibitory effect of Ro 64-5229.
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The following are representative protocols for key experiments used to characterize the

pharmacological activity of Ro 64-5229.

[³⁵S]GTPγS Binding Assay
This functional assay measures the activation of G-proteins coupled to a receptor of interest.

The non-hydrolyzable GTP analog, [³⁵S]GTPγS, binds to the Gα subunit upon receptor

activation. Inverse agonists like Ro 64-5229 decrease the basal level of [³⁵S]GTPγS binding.

Materials:

Membranes from cells expressing recombinant human mGluR2

Assay Buffer: 20 mM HEPES, 100 mM NaCl, 10 mM MgCl₂, pH 7.4

GDP (Guanosine diphosphate)

[³⁵S]GTPγS

Ro 64-5229

Scintillation cocktail

96-well filter plates

Scintillation counter

Procedure:

Membrane Preparation: Homogenize cells expressing mGluR2 in ice-cold buffer and

centrifuge to pellet the membranes. Resuspend the membrane pellet in the assay buffer.

Assay Setup: In a 96-well plate, add the following in order:

Assay buffer

Varying concentrations of Ro 64-5229 (for dose-response curves)

mGluR2-expressing membranes
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GDP to a final concentration of 10 µM

Incubation: Incubate the plate at 30°C for 20 minutes.

Initiation of Reaction: Add [³⁵S]GTPγS to a final concentration of 0.1 nM to initiate the binding

reaction.

Reaction Incubation: Incubate the plate at 30°C for 60 minutes with gentle shaking.

Termination of Reaction: Terminate the reaction by rapid filtration through the filter plates

using a cell harvester.

Washing: Wash the filters three times with ice-cold assay buffer.

Scintillation Counting: Dry the filter plates, add scintillation cocktail to each well, and count

the radioactivity using a scintillation counter.

Data Analysis: Determine the IC₅₀ value by fitting the data to a four-parameter logistic

equation.

Förster Resonance Energy Transfer (FRET) Assay for
Inverse Agonism
This assay can be used to measure conformational changes in the mGluR2 dimer upon ligand

binding in live cells. An increase in FRET between fluorophores attached to the transmembrane

domains (TMDs) of the mGluR2 subunits can indicate a conformational change associated with

inverse agonism[4].

Materials:

HEK293 cells

Expression plasmids for mGluR2 tagged with FRET donor (e.g., CFP) and acceptor (e.g.,

YFP) fluorophores on their TMDs

Cell culture reagents

Transfection reagent
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Imaging medium (e.g., HBSS)

Ro 64-5229

Fluorescence microscope equipped for FRET imaging

Procedure:

Cell Culture and Transfection: Culture HEK293 cells and transfect them with the mGluR2-

FRET constructs.

Cell Plating: Plate the transfected cells onto glass-bottom imaging dishes.

Imaging: 24-48 hours post-transfection, replace the culture medium with imaging medium.

Baseline FRET Measurement: Acquire baseline FRET images by exciting the donor

fluorophore and measuring the emission from both the donor and acceptor fluorophores.

Application of Ro 64-5229: Add varying concentrations of Ro 64-5229 to the imaging dish.

FRET Measurement with Compound: Acquire FRET images at different time points after the

addition of the compound.

Data Analysis: Calculate the FRET efficiency for each cell at each concentration of Ro 64-
5229. Plot the change in FRET efficiency against the compound concentration to determine

the EC₅₀ value.

Experimental and Logical Workflow
The characterization of a novel compound like Ro 64-5229 follows a logical progression from

initial identification to detailed pharmacological profiling.
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Figure 2. General experimental workflow for the characterization of Ro 64-5229.
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Synthesis
While a detailed, step-by-step synthesis protocol for Ro 64-5229 is not readily available in the

public domain, its synthesis has been referenced in the literature, indicating it is produced

through laboratory-based complex organic chemistry techniques[2]. A publication by

Kolczewski et al. (1999) titled "Synthesis of heterocyclic enol ethers and their use as mglu

receptor antagonists" is cited by Tocris Bioscience and likely contains the original synthesis

method. Researchers interested in synthesizing this compound should refer to this primary

literature.

Conclusion
Ro 64-5229 is a valuable pharmacological tool for the investigation of mGluR2 function. Its

well-defined mechanism as a selective, non-competitive inverse agonist, combined with its

potency, makes it suitable for a wide range of in vitro and potentially in vivo studies aimed at

elucidating the physiological and pathological roles of mGluR2. The experimental protocols and

data presented in this guide provide a foundation for the effective use of Ro 64-5229 in

neuroscience research and drug discovery.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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To cite this document: BenchChem. [Chemical structure and properties of Ro 64-5229.].
BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1680700#chemical-structure-and-properties-of-ro-64-
5229]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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